2-(7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol
描述
2-(7-(3-Chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol is a heterocyclic compound featuring a fused pyrazolo-triazolo-pyrimidine core. Key structural attributes include:
- 7-position substitution: A 3-chloro-4-methylphenyl group, contributing steric bulk and electron-withdrawing effects.
- 2-position substitution: A 5-methoxyphenol moiety, introducing hydrogen-bonding capacity via the phenolic hydroxyl group and polar character from the methoxy group. This compound belongs to a class of adenosine receptor antagonists, with structural modifications influencing receptor selectivity and pharmacokinetic properties .
属性
IUPAC Name |
2-[10-(3-chloro-4-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O2/c1-11-3-4-12(7-16(11)21)27-19-15(9-23-27)20-24-18(25-26(20)10-22-19)14-6-5-13(29-2)8-17(14)28/h3-10,28H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGXNWZHONTCDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=C(C=C(C=C5)OC)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The compound 2-(7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, making it an appealing target for cancer treatment.
Mode of Action
The interaction of 2-(7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol with CDK2 results in the inhibition of this kinase. This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell proliferation.
Biochemical Pathways
The action of 2-(7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol on CDK2 affects the cell cycle regulation pathway. By inhibiting CDK2, the compound disrupts the transition from the G1 phase to the S phase of the cell cycle, thereby halting cell division.
Pharmacokinetics
These properties contribute to its bioavailability and potential as a therapeutic agent.
Result of Action
The molecular and cellular effects of 2-(7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol’s action include significant cytotoxic activities against certain cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines.
生物活性
The compound 2-(7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol (CAS No. 899384-44-2) is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and interactions with various biological targets.
Chemical Structure
The compound features a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core with a 3-chloro-4-methylphenyl substituent and a 5-methoxyphenol group. The structural complexity contributes to its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to the pyrazolo[4,3-e][1,2,4]triazolo scaffold. For instance:
- Cytotoxicity : The compound was evaluated against several cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer). Results indicated significant cytotoxic effects with IC50 values ranging from 0.3 to 24 µM depending on the specific target and cell line .
- Mechanism of Action : It is believed that the compound induces apoptosis in cancer cells by inhibiting key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to inhibit EGFR and VEGFR2 pathways .
Inhibition of Enzymatic Activity
The compound's structural motifs suggest potential interactions with various enzymes:
- Kinase Inhibition : The presence of the pyrazolo and pyrimidine rings suggests that this compound may act as a dual inhibitor of tyrosine kinases such as EGFR and VEGFR2. This dual inhibition is critical in targeting cancer cell growth and metastasis .
Anti-inflammatory Effects
Research indicates that similar compounds within this class exhibit anti-inflammatory properties. These effects are likely mediated through the modulation of inflammatory pathways and cytokine production .
Study 1: Anticancer Efficacy
A study conducted on the compound's efficacy demonstrated that it significantly inhibited tumor growth in MCF-7 models. The treatment led to a marked reduction in cell migration and induced DNA fragmentation indicative of apoptosis .
Study 2: Structural Activity Relationship (SAR)
Further investigations into the structure-activity relationship revealed that modifications to the phenolic moiety could enhance biological activity. For example, substituents on the phenyl ring were found to impact potency against specific cancer targets .
Data Summary
相似化合物的比较
Key Observations :
- The target compound’s 5-methoxyphenol group enhances solubility and hydrogen-bonding interactions relative to phenyl or furan derivatives .
- The 3-chloro-4-methylphenyl group at the 7-position may improve adenosine receptor affinity compared to smaller substituents like methyl .
Comparison of Activity Profiles :
*Note: Direct activity data for the target compound is unavailable; values are extrapolated from structural analogs .
准备方法
Cyclocondensation of 5-Amino-4-iminopyrazolo[3,4-d]pyrimidine
A seminal method involves the reaction of 5-amino-4-iminopyrazolo[3,4-d]pyrimidine with substituted benzaldehydes under oxidative conditions. For the target compound:
- Reactant Preparation :
- 3-Chloro-4-methylbenzaldehyde introduces the 7-position aryl group.
- 2-Hydroxy-5-methoxybenzaldehyde (with hydroxyl protected as a tert-butyldimethylsilyl ether) provides the 2-substituent.
- Reaction Conditions :
- Mechanism :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (core) | 58-65% | |
| Regioselectivity | >95% at position 2 |
Thio-Carbohydrazide Cyclization
Alternative core formation employs 5-amino-pyrazole-4-carboxylate derivatives:
- Reaction Sequence :
- Oxidative Aromatization :
Comparative Analysis :
| Method | Yield | Scalability | Functionalization Flexibility |
|---|---|---|---|
| Cyclocondensation | 65% | High | Excellent (pre-functionalized aldehydes) |
| Thio-Carbohydrazide | 52% | Moderate | Limited to carboxylate inputs |
Critical Process Considerations
Protecting Group Strategy
Phenol Protection :
Chloro Group Integrity :
Solvent Optimization
| Reaction Stage | Optimal Solvent | Rationale |
|---|---|---|
| Core Cyclization | Ethanol | Dissolves ionic intermediates, low cost |
| C-H Functionalization | Toluene/EtOH | Balances Pd catalyst activity and boronic acid solubility |
| Final Crystallization | Acetonitrile/H₂O | Induces slow precipitation, enhances purity |
Analytical Characterization
¹H NMR (500 MHz, DMSO-d₆) :
HRMS (ESI+) :
Scale-Up Challenges and Solutions
- Exothermic Risk in Cyclocondensation :
- Pd Catalyst Removal :
- Crystallization Control :
- Gradient cooling (70°C → 5°C over 8 hours) yields uniform micronized product.
Emerging Methodologies
常见问题
Q. What are the key synthetic methodologies for preparing 2-(7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol?
The synthesis typically involves multi-step protocols, including cyclocondensation, halogenation, and coupling reactions. For example:
- Step 1 : Formation of the pyrazolo-triazolo-pyrimidine core via cyclocondensation of substituted hydrazines with β-keto esters under reflux in ethanol .
- Step 2 : Introduction of the 3-chloro-4-methylphenyl group via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) in a toluene/water biphasic system .
- Step 3 : Methoxy group incorporation at the phenol position using methyl iodide in the presence of K₂CO₃ in DMF at 80°C .
Optimization often involves microwave-assisted synthesis to reduce reaction times and improve yields (e.g., 30–60% yields reported for analogous triazolo-pyrimidine derivatives) .
Q. How is the molecular structure of this compound validated experimentally?
Structural validation employs:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths (e.g., C–N bonds in the triazole ring: 1.31–1.35 Å) and dihedral angles (e.g., 5–15° between pyrimidine and phenyl rings) .
- NMR spectroscopy : ¹H NMR signals for the methoxy group appear as singlets at δ 3.8–3.9 ppm, while aromatic protons in the pyrazolo-triazolo system resonate at δ 8.4–9.2 ppm .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 434.1) confirm the molecular formula .
Advanced Research Questions
Q. What pharmacological targets are associated with this compound, and how are they studied?
The compound’s triazolo-pyrimidine core suggests potential kinase or phosphodiesterase inhibition. Key methodologies include:
- Enzyme inhibition assays : Measure IC₅₀ values using fluorescence-based assays (e.g., PDE5 inhibition with IC₅₀ ~50 nM for similar derivatives) .
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with target proteins (e.g., Kd values in µM range for kinase domains) .
- Cellular cytotoxicity assays : MTT or Alamar Blue assays assess selectivity against cancer vs. normal cell lines (e.g., IC₅₀ <10 µM in HeLa cells) .
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Molecular docking : Predict binding modes to targets (e.g., ATP-binding pockets of kinases) using software like AutoDock Vina. Energy scores (∆G < -8 kcal/mol) correlate with experimental inhibition .
- QSAR studies : Relate substituent effects (e.g., chloro vs. methoxy groups) to activity using descriptors like logP and polar surface area .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD <2 Å for stable binding) .
Q. How should researchers address contradictory data in solubility or biological activity?
- Solubility optimization : Test co-solvents (e.g., PEG-400/DMSO mixtures) or formulate as nanoparticles (e.g., 100–200 nm particles via antisolvent precipitation) .
- Activity validation : Replicate assays in orthogonal systems (e.g., fluorescence vs. radiometric assays) and validate purity via HPLC (>98%) .
- Data triangulation : Cross-reference crystallographic data (e.g., SC-XRD bond angles) with computational models to resolve structural ambiguities .
Q. What strategies are used to evaluate the compound’s metabolic stability and toxicity?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS (e.g., t₁/₂ <30 min suggests rapid metabolism) .
- Ames test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 (e.g., <2-fold revertant increase indicates low risk) .
- hERG inhibition screening : Patch-clamp electrophysiology evaluates cardiac toxicity (IC₅₀ >10 µM desirable) .
Methodological Notes
- Synthetic reproducibility : Always characterize intermediates (e.g., via TLC and HRMS) to avoid side products .
- Data reporting : Include R values for SC-XRD (e.g., R <0.05) and error margins in bioactivity assays (e.g., ±SEM) .
- Safety protocols : Despite low acute toxicity (GHS Category 5), use fume hoods and PPE due to halogenated intermediates .
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